Enpatoran

Description

Enpatoran is an orally bioavailable toll-like receptor type 7 and 8 (TLR 7/8) dual antagonist, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, enpatoran binds to and inhibits the activity of TLR7 and 8, thereby inhibiting TLR7/8-mediated pathways. This may inhibit the production of pro-inflammatory cytokines, and block the activation of immune responses. TLR7 and 8, members of the TLR family, play fundamental roles in the activation of the innate immune system, myeloid cell responses and tumor antigen presentation.

ENPATORAN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

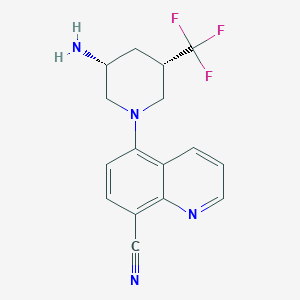

Structure

3D Structure

Properties

IUPAC Name |

5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15/h1-5,11-12H,6,8-9,21H2/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXYHBKEQFQVES-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C[C@@H]1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101938-42-3 | |

| Record name | Enpatoran [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101938423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENPATORAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CZ390V26X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enpatoran's Mechanism of Action in Lupus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action of enpatoran, a first-in-class, orally administered, selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), for the treatment of lupus. We will explore its molecular target, the signaling pathways it modulates, and the preclinical and clinical data that form the basis of its therapeutic rationale.

The Role of TLR7 and TLR8 in Lupus Pathogenesis

Systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE) are autoimmune diseases characterized by the loss of tolerance to self-antigens, leading to chronic inflammation and potential organ damage.[1] A central pathogenic driver is the overproduction of Type I interferons (IFNs), creating a pro-inflammatory state often referred to as the "IFN signature".[2]

TLR7 and TLR8 are key components of the innate immune system, located within the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, monocytes, and neutrophils.[3][4] Their primary function is to detect single-stranded RNA (ssRNA) from invading viruses.[4][5] In lupus, this system becomes dysregulated. Self-derived ssRNA, present in immune complexes containing autoantibodies, is taken up by these cells, leading to aberrant and chronic activation of TLR7 and TLR8.[4] This activation is a critical upstream event that triggers the production of IFN-α and other pro-inflammatory cytokines like IL-6, fueling the autoimmune response.[4][6] Genetic studies have further solidified this link, identifying gain-of-function mutations in TLR7 associated with SLE.[7]

Enpatoran's Core Mechanism: Dual Inhibition of TLR7/8 Signaling

Enpatoran is a potent and selective small molecule that binds to and inhibits both TLR7 and TLR8.[6][8] By targeting these receptors, enpatoran blocks the initial trigger of a key inflammatory cascade. The inhibition prevents the recruitment of the adaptor protein MyD88 and the subsequent activation of interleukin receptor-associated kinases (IRAKs). This blockade effectively halts two major downstream signaling arms:

-

Interferon Regulatory Factor 7 (IRF7) activation , which is responsible for the transcription and production of Type I IFNs.[4]

-

Nuclear Factor-kappa B (NF-κB) activation , which drives the expression of numerous pro-inflammatory cytokines, including IL-6.[4]

Enpatoran's action is highly specific, with studies showing it is inactive against other Toll-like receptors such as TLR3, TLR4, and TLR9.[9] This targeted approach aims to quell the specific autoimmune-driving pathway while potentially preserving other aspects of the immune response.

References

- 1. Merck Presents Results on Efficacy and Safety of Enpatoran in Systemic Lupus Erythematosus (SLE) at EULAR 2025 - AETOSWi... [aetoswire.com]

- 2. The Role of Interferon Gene Signature in Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]

- 3. The TLR7/8 Inhibitor Enpatoran Reverses Established Kidney Disease in the Interferon-Alpha-Accelerated NZB/W Mouse Model of Lupus - ACR Meeting Abstracts [acrabstracts.org]

- 4. immune-system-research.com [immune-system-research.com]

- 5. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 6. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase II Trial of Lupus Treatment Enpatoran Shows Promising Signs of Efficacy in those with Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]

- 8. lupus.bmj.com [lupus.bmj.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to M5049 (Enpatoran): A Dual Inhibitor of TLR7 and TLR8 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of M5049 (Enpatoran), a novel, orally active, small-molecule dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). M5049 is under investigation as a potential therapeutic agent for autoimmune diseases such as systemic lupus erythematosus (SLE) and for conditions characterized by hyperinflammation, including severe COVID-19.[1][2] This document details the mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.

Core Mechanism of Action

M5049 is a quinoline-derivative that functions as a potent and selective inhibitor of both human TLR7 and TLR8, as well as mouse TLR7.[1][3] Toll-like receptors 7 and 8 are endosomal receptors that recognize single-stranded RNA (ssRNA), a pathogen-associated molecular pattern (PAMP) found in viruses, and endogenous RNA molecules.[4][5] Aberrant activation of TLR7 and TLR8 by self-RNA is implicated in the pathogenesis of autoimmune diseases like lupus.[4][5]

M5049 exerts its inhibitory effect by binding to and stabilizing the dimeric form of TLR8 in its inactive or resting state.[3][6] This stabilization prevents the conformational changes required for ligand binding and subsequent receptor activation, thereby blocking downstream signaling cascades.[4][6] A similar mechanism of action is proposed for its inhibition of TLR7.[3][6] By inhibiting TLR7 and TLR8, M5049 effectively blocks the activation of downstream signaling pathways, including the MyD88-dependent pathway, which leads to the activation of transcription factors NF-κB and IRF7.[1][3] This, in turn, inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and type I interferons (IFN-α).[1][7] M5049 has demonstrated selectivity for TLR7/8, with no significant activity against other endosomal TLRs like TLR3 and TLR9.[1][8]

Quantitative Data

The inhibitory activity of M5049 has been quantified in various in vitro and ex vivo assays. The following tables summarize key quantitative data.

| Assay System | Target | Ligand/Stimulus | Readout | IC50 (nM) | Reference(s) |

| HEK293 cells | Human TLR7 | R848 | NF-κB Reporter | 11.1 | [8][9][10] |

| HEK293 cells | Human TLR8 | R848 | NF-κB Reporter | 24.1 | [8][9][10] |

| Human PBMCs | TLR7/8 | R848 | IL-6 Production | 68.3 | [9] |

| Human PBMCs | TLR7/8 | Let7c RNA | IL-6 Production | 35-45 | [8] |

| Human PBMCs | TLR7/8 | Alu RNA | IL-6 Production | 35-45 | [8] |

| Human PBMCs | TLR7/8 | miR-122 | IL-6 Production | 35-45 | [8] |

| Human Whole Blood | TLR7/8 | R848 | IL-6 Production | 2.2 | [9] |

| Table 1: In Vitro Inhibitory Activity of M5049. |

| Biomarker | Dosing Regimen (in healthy volunteers) | IC50 (ng/mL) | IC90 (ng/mL) | Reference(s) |

| Ex vivo stimulated IL-6 secretion | Single and multiple doses up to 200 mg daily | - | 15.5 | [5][7] |

| Ex vivo stimulated IFN-α secretion | Single and multiple doses up to 200 mg daily | - | 22.1 | [5][7] |

| Table 2: Ex Vivo Pharmacodynamic Activity of M5049. |

Signaling Pathway Diagrams

The following diagrams illustrate the TLR7/8 signaling pathway and the mechanism of inhibition by M5049.

Caption: MyD88-dependent signaling pathway activated by TLR7/8.

Caption: M5049 stabilizes the inactive TLR7/8 dimer, blocking ligand binding.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This assay is used to determine the potency of M5049 in inhibiting TLR7 and TLR8 signaling in a controlled cellular environment.

-

Cell Culture: HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen), which are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and appropriate selection antibiotics.

-

Assay Preparation: Cells are harvested and resuspended in HEK-Blue™ Detection medium (InvivoGen) to a concentration of approximately 1.4 x 10^5 cells/mL.

-

Compound Treatment: M5049 is serially diluted to the desired concentrations. 20 µL of each dilution is added to the wells of a 96-well plate.

-

Cell Plating and Stimulation: 180 µL of the cell suspension is added to each well containing the compound. Cells are then stimulated with a TLR7/8 agonist, such as R848 (resiquimod), at a concentration that induces a submaximal response.

-

Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Data Acquisition: The activity of secreted alkaline phosphatase is measured by reading the optical density at 620-655 nm using a spectrophotometer. The purple/blue color development is proportional to the NF-κB activation.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Caption: Workflow for the HEK-Blue™ TLR7/8 reporter gene assay.

This assay assesses the ability of M5049 to inhibit the production of inflammatory cytokines in primary human immune cells.

-

PBMC Isolation: PBMCs are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Isolated PBMCs are resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum and plated in 96-well plates at a density of 2 x 10^5 cells per well.

-

Compound Pre-incubation: M5049 is added to the wells at various concentrations and pre-incubated with the cells for 1 hour at 37°C.

-

Stimulation: Cells are stimulated with a TLR7/8 agonist, such as R848 or a synthetic ssRNA ligand (e.g., Let7c, Alu RNA), to induce cytokine production.

-

Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.

-

Cytokine Quantification: The concentration of IL-6 in the supernatant is quantified using a commercially available ELISA kit or a bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of cytokine production is calculated for each M5049 concentration, and IC50 values are determined by non-linear regression analysis.

This in vivo model is used to evaluate the therapeutic efficacy of M5049 in a spontaneous model of systemic lupus erythematosus.

-

Animal Model: Male BXSB-Yaa mice, which spontaneously develop a severe lupus-like autoimmune disease, are used.[5][11] The Y-linked autoimmune accelerator (Yaa) gene in this strain leads to an exacerbated disease phenotype.[5][11][12]

-

Dosing: M5049 is formulated for oral administration. Treatment is initiated in mice at an age when disease is beginning to manifest (e.g., 8-10 weeks of age). M5049 is administered daily by oral gavage at various dose levels (e.g., 1, 3, 10 mg/kg). A vehicle control group receives the formulation without the active compound.

-

Monitoring of Disease Progression:

-

Proteinuria: Urine is collected weekly or bi-weekly to measure protein levels, a key indicator of kidney damage (nephritis).

-

Survival: The survival of the mice in each treatment group is monitored over the course of the study.

-

Autoantibodies: Serum samples are collected at specified time points to measure the levels of anti-dsDNA and other autoantibodies by ELISA.

-

-

Terminal Analysis: At the end of the study, mice are euthanized, and tissues (kidneys, spleen) are collected for histological analysis to assess the severity of nephritis and other pathological changes. Spleens may be weighed and analyzed for immune cell populations by flow cytometry.

-

Data Analysis: Statistical analysis is performed to compare the different treatment groups with the vehicle control group in terms of proteinuria, survival, autoantibody levels, and histological scores.

Conclusion

M5049 (Enpatoran) is a promising dual TLR7/8 inhibitor with a well-defined mechanism of action and demonstrated potency in both in vitro and in vivo models of autoimmune disease. The data presented in this technical guide highlight its potential to modulate the innate immune response and control the inflammatory processes that drive diseases such as lupus. The detailed experimental protocols provide a foundation for further research and development of this and similar therapeutic agents. Continued clinical investigation will be crucial to fully elucidate the safety and efficacy of M5049 in patient populations.

References

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. [PDF] Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity | Semantic Scholar [semanticscholar.org]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lessons from BXSB and related mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. style | Graphviz [graphviz.org]

- 8. 021330 - BXSB-Yaa[+] Strain Details [jax.org]

- 9. Enpatoran (M5049) | TLR7/8 inhibitor | Probechem Biochemicals [probechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. BXSB congenic mice and lupus: how male mice are helping to unravel the secrets of a predominantly feminine disease [jax.org]

- 12. The role of the Yaa gene in lupus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Enpatoran's Role in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enpatoran (formerly M5049) is an investigational, orally administered, first-in-class small molecule designed as a potent and highly selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.[4][5] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of autoimmune diseases, such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), by driving the overproduction of Type I interferons (IFN) and other pro-inflammatory cytokines.[4][6] Enpatoran aims to modulate these pathological innate immune responses by blocking the signaling cascade at its origin, thereby reducing inflammation and autoantibody production.[7] This document provides a comprehensive overview of Enpatoran's mechanism of action, a summary of key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows.

The Role of TLR7 and TLR8 in Innate Immunity

Toll-like receptors 7 and 8 are intracellular sensors that play a crucial role in detecting viral ssRNA and endogenous RNA-containing immune complexes.[5][8] Their activation triggers a signaling cascade that is central to both antiviral defense and, when dysregulated, autoimmune pathology.[4][8]

-

TLR7: Predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, TLR7 activation is a primary driver of type I interferon (IFN-α) production through the interferon regulatory factor (IRF) pathway.[4][5]

-

TLR8: Mainly expressed in myeloid cells like monocytes, neutrophils, and myeloid dendritic cells, TLR8 activation preferentially stimulates the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNFα).[1][5]

In autoimmune diseases like lupus, self-derived nucleic acids can form immune complexes that are taken up by immune cells, gaining access to the endosomal compartments where they activate TLR7 and TLR8.[5] This chronic activation leads to a sustained inflammatory state, characterized by a high "interferon gene signature" (IFN-GS), which is associated with more severe disease.[9]

Mechanism of Action of Enpatoran

Enpatoran is a quinoline-derivative small molecule that functions as a competitive antagonist at the ligand-binding site of both TLR7 and TLR8.[8] Structural studies have shown that Enpatoran binds to and stabilizes the human TLR8 dimer in its inactive, resting state.[8] This prevents the conformational changes required for activation by agonist ligands (e.g., ssRNA).[4][8] A similar inhibitory mechanism is proposed for TLR7.[8] By blocking receptor activation, Enpatoran effectively inhibits the downstream signaling through both the MyD88-dependent NF-κB and IRF pathways.[4][8] This dual inhibition is hypothesized to provide superior efficacy in reducing inflammation and autoimmune activity compared to targeting either receptor alone.[1]

Signaling Pathway Inhibition

The following diagram illustrates the TLR7 and TLR8 signaling pathways and the point of inhibition by Enpatoran.

Caption: Enpatoran blocks TLR7/8 signaling at the receptor level in the endosome.

Quantitative Data Summary

Enpatoran has demonstrated potent inhibition of TLR7 and TLR8 in a variety of preclinical and clinical settings.

Table 1: In Vitro Potency of Enpatoran

| Assay System | Target/Ligand | Measured Endpoint | IC50 Value | Reference(s) |

| HEK293 Cells | Human TLR7 | NF-κB Reporter | 11.1 nM | [10][11] |

| HEK293 Cells | Human TLR8 | NF-κB Reporter | 24.1 nM | [10][11] |

| Human PBMCs | TLR7/8 Agonists | IL-6 Production | 35 - 45 nM | [5] |

| Human PBMCs | TLR7 Agonist | IL-6 Production | 68.3 nM | [11] |

| Human PBMCs | TLR8 Agonist | IL-6 Production | 620 nM | [11] |

| Human Whole Blood | TLR7/8 Agonist | IL-6 Production | 2.2 nM | [11] |

| PopPK/PD Model | Ex vivo stimulated | IL-6 Inhibition | IC90 = 15.5 ng/mL | [12][13] |

| PopPK/PD Model | Ex vivo stimulated | IFN-α Inhibition | IC90 = 22.1 ng/mL | [12][13] |

| Ligands included miR-122, Let7c RNA, Alu RNA, and R848. |

Table 2: Key Efficacy Data from Phase II WILLOW Study (NCT05162586)

| Cohort / Population | Endpoint | Enpatoran Treatment | Placebo | Reference(s) |

| Cohort A (CLE / SLE with active rash) | CLASI-50 Response at Week 24 | Up to 91.3% | 38.5% | [14][15] |

| CLASI-70 Response at Week 24 | Up to 60.9% | 11.5% | [14][15] | |

| IFN Gene Signature | Rapid, sustained reduction | - | [6] | |

| Cohort B (SLE with active skin disease) | BICLA Response at Week 24 | Up to 58.6% | 31.7% | [16] |

| CLASI-70 Response at Week 24 | Up to 60.5% | 26.8% | [16] |

Table 3: Key Data from Phase II COVID-19 ANEMONE Study (NCT04448756)

| Endpoint | Enpatoran 50 mg BID | Enpatoran 100 mg BID | Placebo | Reference(s) |

| Clinical Deterioration Event-Free Rate (Day 7) | 90.6% | 95.6% | 81.6% | [17][18][19] |

| Serious Treatment-Emergent AEs | 9.3% | 2.2% | 18.4% | [17][18][19] |

Experimental Protocols

The characterization of Enpatoran's pharmacodynamic effects has relied on specific ex vivo and in vitro assays.

Protocol 1: Ex Vivo Cytokine Release Assay (from Phase 1 studies)

This assay measures the ability of Enpatoran to inhibit cytokine production in a physiologically relevant matrix (whole blood) following stimulation.

Objective: To assess the pharmacodynamic effect of Enpatoran on TLR7/8-mediated cytokine secretion in healthy volunteers.[1]

Methodology:

-

Sample Collection: Whole blood is collected from subjects at various time points post-dosing into TruCulture® tubes.[1]

-

Stimulation: The collected blood is incubated overnight (approx. 18-24 hours) at 37°C. Half of the samples are stimulated with a specific TLR7/8 agonist, R848 (resiquimod), while the other half remain unstimulated to measure baseline cytokine levels.[1]

-

Cytokine Measurement: Following incubation, the supernatant (culture medium) is harvested. The concentrations of secreted cytokines, primarily IL-6 and IFN-α, are quantified.[1]

-

Analysis: The inhibition of cytokine production is calculated by comparing the levels in the R848-stimulated samples from Enpatoran-treated subjects to those from placebo-treated subjects.

Experimental Workflow Diagram

Caption: Workflow for the ex vivo cytokine release assay.

Protocol 2: In Vitro TLR Activity Reporter Assay

These assays are used to determine the specific potency and selectivity of compounds on individual TLRs.

Objective: To quantify the inhibitory activity (IC50) of Enpatoran against human TLR7 and TLR8.[8]

Methodology:

-

Cell Lines: Human embryonic kidney (HEK293) cells, which do not endogenously express most TLRs, are engineered to stably express a single human TLR (e.g., hTLR7 or hTLR8). These "reporter" cell lines also contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter.[8]

-

Compound Treatment: The reporter cells are plated and pre-incubated with serial dilutions of Enpatoran.

-

Agonist Stimulation: A specific agonist for the expressed TLR is added to the wells to stimulate the signaling pathway (e.g., R848 for TLR7/8).

-

Incubation: Cells are incubated for a defined period (e.g., 6-24 hours) to allow for reporter gene expression.

-

Signal Detection: The activity of the reporter protein is measured. For SEAP, a colorimetric substrate is added; for luciferase, a luminometer is used to detect light emission.

-

Analysis: The signal intensity is plotted against the concentration of Enpatoran. The IC50 value is calculated as the concentration of Enpatoran that causes a 50% reduction in the reporter signal compared to the agonist-only control.

Conclusion

Enpatoran represents a targeted therapeutic strategy aimed at a core pathological driver of innate immunity in autoimmune diseases. By selectively inhibiting TLR7 and TLR8, it has demonstrated a potent ability to suppress the production of key inflammatory mediators, including Type I interferons and IL-6.[1][9] Preclinical data and results from Phase II clinical trials show a clear proof of concept, particularly in reducing the cutaneous manifestations of lupus, and a rapid, reversible suppression of the interferon gene signature.[9][14] The quantitative data and established experimental protocols provide a solid foundation for its continued development. Further investigation in Phase III trials will be critical to fully elucidate the efficacy and safety profile of Enpatoran as a potential new oral treatment for patients with SLE, CLE, and other TLR7/8-driven diseases.[15]

References

- 1. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asia-Inclusive Global Development of Enpatoran: Results of an Ethno-Bridging Study, Intrinsic/Extrinsic Factor Assessments and Disease Trajectory Modeling to Inform Design of a Phase II Multiregional Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety of enpatoran in patients with active SLE/CLE: results from a phase Ib study [lupushub.com]

- 4. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Enpatoran cuts Lupus rash – Medthority [medthority.com]

- 7. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. lupus.bmj.com [lupus.bmj.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Enpatoran (M5049) | TLR7/8 inhibitor | Probechem Biochemicals [probechem.com]

- 12. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll-Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2025-05-21 Positive Phase 2 Data for Enpatoran [emdserono.com]

- 15. Merck KGaA's lupus drug advances to Phase III despite mixed data [clinicaltrialsarena.com]

- 16. Merck Presents Results on Efficacy and Safety of Enpatoran in SLE at EULAR 2025 [merckgroup.com]

- 17. Enpatoran in COVID-19 pneumonia: Safety and efficacy results from a phase II randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Enpatoran in COVID‐19 pneumonia: Safety and efficacy results from a phase II randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

Enpatoran (M5049): A Technical Guide to its Mechanism of Action and Impact on the Interferon Gene Signature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enpatoran (M5049) is a first-in-class, orally administered, small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system that recognize single-stranded RNA (ssRNA) viruses and endogenous RNA-containing immune complexes. Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of autoimmune diseases, most notably systemic lupus erythematosus (SLE), which is often characterized by a persistent type I interferon (IFN) gene signature. This technical guide provides an in-depth overview of Enpatoran, its mechanism of action, and its effects on the interferon gene signature, with a focus on preclinical and clinical data.

Introduction: The Role of TLR7/8 and the Interferon Gene Signature in Autoimmunity

Toll-like receptors 7 and 8 are endosomal pattern recognition receptors that play a crucial role in the innate immune response to viral pathogens. Upon binding to ssRNA, TLR7 and TLR8 trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and, significantly, type I interferons (IFN-α/β). In genetically predisposed individuals, the recognition of self-derived nucleic acids by TLR7 and TLR8 can lead to a chronic and pathogenic activation of the immune system, a hallmark of SLE.

This sustained activation results in a state of persistent IFN production, leading to the upregulation of a broad range of interferon-stimulated genes (ISGs). This "interferon gene signature" is a well-established biomarker of disease activity in a significant subset of SLE patients and is associated with more severe disease manifestations. The interferon signature reflects a feed-forward loop of inflammation where IFN-α further stimulates immune cells, leading to increased autoantibody production and tissue damage.

Enpatoran (M5049) was developed to directly target this pathogenic pathway by inhibiting TLR7 and TLR8, thereby reducing the production of type I interferons and ameliorating the downstream inflammatory cascade.

Mechanism of Action of Enpatoran (M5049)

Enpatoran is a potent and selective dual antagonist of human TLR7 and TLR8. Its mechanism of action involves binding to the receptors and preventing the conformational changes necessary for their activation by ssRNA ligands. This blockade inhibits the downstream signaling pathways, including the MyD88-dependent pathway, which is critical for the production of pro-inflammatory cytokines and type I interferons. Preclinical studies have demonstrated that Enpatoran effectively blocks the production of IFN-α and other inflammatory mediators in response to TLR7/8 agonists.

Below is a diagram illustrating the TLR7/8 signaling pathway and the point of intervention by Enpatoran.

Preclinical and Clinical Data on the Effect of Enpatoran on the Interferon Gene Signature

Preclinical Studies

Preclinical evaluation of Enpatoran in various mouse models of lupus has demonstrated its efficacy in reducing disease activity. In the IFN-α-accelerated NZB/W mouse model, treatment with an Enpatoran-like TLR7/8 inhibitor effectively reversed established nephritis, reduced proteinuria, and improved survival.[1] These phenotypic improvements were associated with a reduction in the interferon gene signature.[2]

| Preclinical Model | Key Findings | Reference |

| IFN-α-accelerated NZB/W mice | - Reversal of established proteinuria- Increased survival from 0% (vehicle) to 90% (TLR7/8i)- Significant reduction in glomerulonephritis histology score- Reduction in total splenocytes, plasma cells, and activated T cells | [1] |

| Lupus mouse models | - Suppression of disease development- Improved survival- Reduction in proteinuria and autoantibodies- Reduction in the interferon (IFN) gene signature | [2] |

Clinical Studies

Clinical development of Enpatoran has progressed through Phase I and Phase II trials, providing valuable insights into its safety, tolerability, and pharmacodynamic effects in both healthy volunteers and patients with SLE and cutaneous lupus erythematosus (CLE).

A key exploratory endpoint in these studies has been the modulation of the interferon gene signature. The Phase II WILLOW study (NCT05162586), a randomized, placebo-controlled trial, evaluated three doses of Enpatoran (25 mg, 50 mg, and 100 mg twice daily) in patients with CLE and SLE.[3]

While specific quantitative data on the percentage reduction of the interferon gene signature score from the WILLOW trial have not been fully published in peer-reviewed articles, press releases and conference abstracts have consistently reported a rapid, dose-dependent, and sustained reduction in the interferon gene signature in patients treated with Enpatoran.[2][3][4] This reduction was observed as early as week 2 and was maintained through week 24 of treatment.[2][3][4]

A Phase Ib, randomized, placebo-controlled trial (NCT04647708) in patients with active SLE/CLE also demonstrated a rapid, dose-dependent, and reversible suppression of the interferon gene signature.

| Clinical Trial | Patient Population | Key Findings on Interferon Gene Signature | Reference |

| Phase II WILLOW Study (Cohort A) | CLE and SLE with active lupus rash | Rapid, dose-dependent, and sustained reduction in interferon gene signature scores from week 2 to week 24. | [2][3][4] |

| Phase Ib Study | Active SLE/CLE | Rapid, dose-dependent, and reversible suppression of the interferon gene signature. |

Experimental Protocols: Measurement of the Interferon Gene Signature

The interferon gene signature is typically measured by quantifying the expression of a select panel of interferon-stimulated genes (ISGs) in whole blood. A common and validated method involves quantitative real-time polymerase chain reaction (qPCR). Several different gene panels have been utilized in lupus clinical trials. A frequently used 4-gene signature includes IFI27, IFI44, IFI44L, and RSAD2.

Below is a representative experimental workflow for measuring the 4-gene interferon signature.

References

- 1. The TLR7/8 Inhibitor Enpatoran Reverses Established Kidney Disease in the Interferon-Alpha-Accelerated NZB/W Mouse Model of Lupus - ACR Meeting Abstracts [acrabstracts.org]

- 2. Merck's Enpatoran Shows Promise for Lupus Rash in Phase 2 Trial Despite Mixed Results [trial.medpath.com]

- 3. EMD Serono Presents Positive Phase 2 Data for Enpatoran Demonstrating Reduction in Disease Activity in Patients with Cutaneous Lupus Erythematosus (CLE) and Systemic Lupus Erythematosus (SLE) with Active Lupus Rash | Financial Post [financialpost.com]

- 4. Enpatoran cuts Lupus rash – Medthority [medthority.com]

Enpatoran (M5049): A Technical Guide to a Novel Dual TLR7/8 Inhibitor for Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpatoran (also known as M5049) is an investigational, orally administered, small-molecule dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key components of the innate immune system that recognize single-stranded RNA (ssRNA), leading to the production of pro-inflammatory cytokines and type I interferons.[4][5] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[1][4] By selectively inhibiting TLR7 and TLR8, Enpatoran aims to modulate the underlying inflammatory processes in these conditions.[6][7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of Enpatoran.

Mechanism of Action

Enpatoran is a quinoline-derivative that functions as a potent and selective dual inhibitor of human TLR7 and TLR8, as well as mouse TLR7.[1] It exerts its inhibitory effect by binding to and stabilizing the dimeric form of the receptors in their inactive state, thereby preventing the binding of TLR7 and TLR8 ligands.[1][3] This antagonistic action blocks the downstream signaling cascades involving Myeloid differentiation primary response 88 (MyD88), leading to the inhibition of both the nuclear factor-kappa B (NF-κB) and interferon regulatory factor (IRF) pathways.[1][3] Consequently, the production of key inflammatory mediators such as interleukin-6 (IL-6) and interferon-alpha (IFN-α) is suppressed.[8] Structural studies have confirmed that Enpatoran binds and stabilizes the human TLR8 dimer in its resting state. A similar mode of action is proposed for its inhibition of TLR7.[1][3]

Signaling Pathway of TLR7/8 Inhibition by Enpatoran

The following diagram illustrates the signaling pathway targeted by Enpatoran.

Quantitative Data

In Vitro Potency

Enpatoran has demonstrated potent inhibition of TLR7 and TLR8 in various cellular assays.

| Cell Line | Receptor | Ligand | Readout | IC50 (nM) | Reference |

| HEK293 | Human TLR7 | R848 | NF-κB Reporter | 11.1 | [2] |

| HEK293 | Human TLR8 | R848 | NF-κB Reporter | 24.1 | [2] |

| Human PBMC | Endogenous | miR-122 | IL-6 Production | 35-45 | [1] |

| Human PBMC | Endogenous | Let7c RNA | IL-6 Production | 35-45 | [1] |

| Human PBMC | Endogenous | Alu RNA | IL-6 Production | 35-45 | [1] |

| Human PBMC | Synthetic | R848 | IL-6 Production | 35-45 | [1] |

Preclinical Pharmacokinetics

Pharmacokinetic properties of Enpatoran have been evaluated in several animal species.

| Species | Administration | Dose (mg/kg) | T1/2 (h) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Reference |

| Mouse | IV | 1.0 | 1.4 | 1.4 | 2.7 | - | [1] |

| Mouse | Oral | 1.0 | - | - | - | 100 | [1] |

| Rat | IV | 1.0 | 5.0 | 1.2 | 8.7 | - | [1] |

| Rat | Oral | 1.0 | - | - | - | 87 | [1] |

| Dog | IV | 1.0 | 13 | 0.59 | 5.7 | - | [1] |

| Dog | Oral | 1.0 | - | - | - | 84 | [1] |

Phase 1 Pharmacokinetics in Healthy Volunteers

A Phase 1 study in healthy participants evaluated single and multiple ascending oral doses of Enpatoran. The pharmacokinetics were found to be linear and dose-proportional.[9][10]

| Dose | Cmax (ng/mL) | AUC0–τ (ng.h/mL) | T1/2 (h) |

| Single Ascending Dose | |||

| 1 mg | 5.3 | 36.3 | 7.9 |

| 200 mg | 1060 | 7280 | 10.6 |

| Multiple Ascending Dose (Day 14) | |||

| 9 mg QD | 48.9 | 496 | 9.4 |

| 200 mg QD | 1090 | 11100 | 10.1 |

| 25 mg BID | 142 | 860 | 9.0 |

| 50 mg BID | 284 | 1720 | 9.8 |

| Data are presented as geometric means. Cmax: Maximum plasma concentration; AUC0–τ: Area under the plasma concentration-time curve over the dosing interval; T1/2: Terminal half-life; QD: Once daily; BID: Twice daily. |

Phase 2 Clinical Efficacy (WILLOW Study)

The Phase 2 WILLOW study (NCT05162586) evaluated the efficacy and safety of Enpatoran in patients with CLE and SLE.[6][11][12][13][14][15][16]

Cohort A: Patients with CLE or SLE with Active Lupus Rash

| Endpoint (Week 16) | Placebo | Enpatoran (25mg BID) | Enpatoran (50mg BID) | Enpatoran (100mg BID) | Reference |

| CLASI-A Dose-Response (p-value) | - | - | - | 0.0002 | [13] |

| CLASI-50 Response (%) | 38.5 | - | - | up to 91.3 (at Week 24) | [13] |

| CLASI-70 Response (%) | 11.5 | - | - | up to 60.9 (at Week 24) | [13] |

Cohort B: Patients with Moderate to Severe SLE

| Endpoint (Week 24) | Placebo | Enpatoran (up to 100mg BID) | Reference |

| BICLA Response Rate (in patients with active skin disease) | 31.7% | up to 58.6% | [12] |

| CLASI-70 Response (in patients with active skin disease) | 26.8% | up to 60.5% | [12] |

| ≥50% Improvement in Rash Severity (in patients with severe skin involvement) | 41.5% | up to 81.5% | [15] |

| CLASI-A: Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity; CLASI-50/70: ≥50%/70% improvement in CLASI-A score from baseline; BICLA: BILAG-based Composite Lupus Assessment. |

Experimental Protocols

In Vitro Inhibition Assays

HEK-Blue™ TLR7/8 Reporter Assay

This assay utilizes HEK293 cells engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[17][18][19][20]

-

Cell Culture: HEK-Blue™ hTLR7 or hTLR8 cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics.

-

Assay Procedure:

-

Data Analysis:

-

The activity of secreted SEAP in the supernatant is measured using a spectrophotometer at 620-655 nm after the addition of QUANTI-Blue™ reagent.

-

The percentage of inhibition is calculated relative to agonist-stimulated cells without the inhibitor.

-

IC50 values are determined by non-linear regression analysis.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. invivogen.com [invivogen.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 | Quanterix [quanterix.com]

- 7. THP1-Dual™ ×E | NF-κB-SEAP ¨æÑ IRF-Lucia |[^[ Monocyte | RXEoCI®ïÐ [cosmobio.co.jp]

- 8. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EMD Serono Presents Results on Efficacy and Safety of Enpatoran in SLE at EULAR 2025 [emdgroup.com]

- 13. 2025-05-21 Positive Phase 2 Data for Enpatoran [emdserono.com]

- 14. jrheum.org [jrheum.org]

- 15. Phase II Trial of Lupus Treatment Enpatoran Shows Promising Signs of Efficacy in those with Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]

- 16. Enpatoran cuts Lupus rash – Medthority [medthority.com]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. invivogen.com [invivogen.com]

- 20. invivogen.com [invivogen.com]

- 21. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Enpatoran's Selective Antagonism of TLR7 and TLR8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Enpatoran (formerly M5049) is an orally bioavailable, small-molecule dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These endosomal receptors are key players in the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous sources.[2][3] Their aberrant activation is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[2][4] Enpatoran is being investigated as a first-in-class therapy to selectively block these pathways, thereby reducing pro-inflammatory cytokine production and autoantibody generation.[5][6]

Core Mechanism of Action

Enpatoran functions as a selective antagonist of both TLR7 and TLR8.[7] Structural studies have indicated that it binds to and stabilizes the human TLR8 dimer in its inactive state, which in turn prevents the binding of TLR8 ligands.[7] A similar antagonistic mechanism is proposed for its inhibition of TLR7.[7] By blocking the activation of these receptors, Enpatoran inhibits downstream signaling pathways, including those mediated by nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[2][7] This leads to a reduction in the production of inflammatory cytokines and type I interferons, which are key drivers of autoimmune pathology.[5]

Quantitative Analysis of In Vitro Potency and Selectivity

Enpatoran has demonstrated potent and selective inhibition of human TLR7 and TLR8 in various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

| Assay System | Target | Ligand | IC50 (nM) | Reference |

| HEK293 Cells | Human TLR7 | R848 | 11.1 | [8] |

| HEK293 Cells | Human TLR8 | R848 | 24.1 | [8] |

| Human PBMC | TLR7/8 | R848 | 35 - 45 | [2][9] |

| Human PBMC | TLR7/8 | miR-122 | 35 - 45 | [2][9] |

| Human PBMC | TLR7/8 | Let7c RNA | 35 - 45 | [2][9] |

| Human PBMC | TLR7/8 | Alu RNA | 35 - 45 | [2][9] |

Table 1: Potency of Enpatoran against TLR7 and TLR8

| Target | Activity | Reference |

| Human TLR3 | Inactive | [8] |

| Human TLR4 | Inactive | [8] |

| Human TLR9 | Inactive | [8] |

| Mouse TLR8 | Inactive | [7] |

Table 2: Selectivity Profile of Enpatoran

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Enpatoran.

HEK-Blue™ TLR7/8 Reporter Gene Assay

This assay is utilized to determine the potency of Enpatoran in inhibiting TLR7 and TLR8 activation in a controlled cellular environment.

-

Cell Lines: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen), which are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Procedure:

-

HEK-Blue™ cells are seeded into 96-well plates.

-

Cells are pre-incubated with various concentrations of Enpatoran or vehicle control.

-

Following pre-incubation, cells are stimulated with a TLR7/8 agonist, such as R848 (resiquimod).

-

The plates are incubated to allow for SEAP expression and secretion into the cell culture supernatant.

-

The supernatant is collected and transferred to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).

-

The absorbance is read at a specific wavelength (e.g., 620-655 nm) to quantify SEAP activity.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve of Enpatoran's inhibition of SEAP activity.

Cytokine Release Assays in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the functional consequence of TLR7/8 inhibition by measuring the reduction in cytokine production from primary human immune cells.

-

Cell Source: Human PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Procedure:

-

Isolated PBMCs are plated in 96-well plates.

-

The cells are treated with a range of concentrations of Enpatoran or a vehicle control.

-

After a pre-incubation period, the cells are stimulated with various TLR7/8 ligands, including synthetic small molecules (e.g., R848) and endogenous RNA ligands (e.g., miR-122, Let7c RNA, Alu RNA).

-

The plates are incubated to allow for cytokine production and secretion.

-

The cell culture supernatant is harvested.

-

-

Cytokine Quantification: The concentration of cytokines, such as Interleukin-6 (IL-6) and Interferon-alpha (IFN-α), in the supernatant is measured using a multiplex immunoassay platform (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: IC50 values are determined from the dose-response curves of cytokine inhibition by Enpatoran.

Visualizing Enpatoran's Mechanism and Evaluation

The following diagrams illustrate the signaling pathways targeted by Enpatoran, a typical experimental workflow for its characterization, and its logical relationship as a selective inhibitor.

References

- 1. lupus.bmj.com [lupus.bmj.com]

- 2. scispace.com [scispace.com]

- 3. invivogen.com [invivogen.com]

- 4. POS1268 PHASE II TRIAL OF ENPATORAN IN PATIENTS HOSPITALIZED WITH COVID-19 PNEUMONIA | Annals of the Rheumatic Diseases [ard.bmj.com]

- 5. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. croiconference.org [croiconference.org]

- 7. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Assessing Enpatoran Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpatoran (M5049) is a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key drivers of innate immunity.[1][2][3] Dysregulation of TLR7 and TLR8 signaling is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE). Enpatoran functions by binding to and stabilizing the inactive state of TLR7 and TLR8 dimers, thereby preventing their activation by endogenous and exogenous ligands such as single-stranded RNA (ssRNA).[1] This inhibition blocks downstream signaling cascades involving MyD88, leading to the reduced activation of transcription factors NF-κB and IRF7. Consequently, the production of pro-inflammatory cytokines and type I interferons, such as IL-6 and IFN-α, is diminished.[1][4]

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of Enpatoran in inhibiting TLR7 and TLR8 signaling. The described methods utilize commercially available reporter cell lines and primary human peripheral blood mononuclear cells (PBMCs) to offer a comprehensive assessment of Enpatoran's mechanism of action and potency.

Mechanism of Action: Enpatoran Inhibition of TLR7/8 Signaling

Enpatoran's therapeutic effect stems from its ability to specifically block the TLR7 and TLR8 signaling pathways. The following diagram illustrates the key steps in this pathway and the point of intervention by Enpatoran.

Caption: Enpatoran inhibits TLR7/8 signaling at the receptor level.

Quantitative Efficacy of Enpatoran

The inhibitory potency of Enpatoran has been quantified in various in vitro systems. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Enpatoran against TLR7 and TLR8.

| Cell System | Target | IC50 (nM) | Reference(s) |

| HEK293 Cells | TLR7 | 11.1 | [2][3] |

| HEK293 Cells | TLR8 | 24.1 | [2][3] |

| Human PBMCs | TLR7 | 68.3 | [3] |

| Human PBMCs | TLR8 | 620 | [3] |

| Human Whole Blood | TLR7 | 2.2 | [3] |

| Human Whole Blood | TLR8 | 120 | [3] |

Experimental Protocols

TLR7/8 Reporter Gene Assay using HEK-Blue™ Cells

This protocol describes the use of HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cell lines to determine the inhibitory activity of Enpatoran on the NF-κB signaling pathway. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Experimental Workflow:

Caption: Workflow for assessing Enpatoran efficacy in HEK-Blue™ cells.

Materials:

-

HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)

-

DMEM, high glucose (Gibco)

-

Heat-inactivated fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

HEK-Blue™ Selection (InvivoGen)

-

Enpatoran

-

R848 (TLR7/8 agonist, InvivoGen)[4]

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well flat-bottom cell culture plates

-

Spectrophotometer (620-650 nm)

Protocol:

-

Cell Culture: Culture HEK-Blue™ hTLR7 and hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and HEK-Blue™ Selection according to the manufacturer's instructions.

-

Cell Seeding: On the day of the assay, harvest and resuspend cells in fresh, pre-warmed culture medium. Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 4-6 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Enpatoran in culture medium. Add the desired concentrations of Enpatoran to the wells containing the cells. Include a vehicle control (e.g., DMSO).

-

Agonist Stimulation: Immediately after adding Enpatoran, add the TLR7/8 agonist R848 to the wells at a final concentration of 1 µg/mL.[5]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution. Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-650 nm.

-

Data Analysis: Calculate the percent inhibition of NF-κB activation for each concentration of Enpatoran relative to the stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Dual Reporter Gene Assay using THP-1 Dual™ Cells

This protocol utilizes THP-1 Dual™ cells to simultaneously measure the inhibitory effect of Enpatoran on both the NF-κB and IRF signaling pathways. These cells express a SEAP reporter for NF-κB activity and a secreted Lucia luciferase reporter for IRF activity.[6]

Experimental Workflow:

References

- 1. Enpatoran | TLR | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lifetechindia.com [lifetechindia.com]

- 4. invivogen.com [invivogen.com]

- 5. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

Troubleshooting & Optimization

Troubleshooting Enpatoran insolubility in aqueous solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enpatoran (also known as M5049) and encountering challenges with its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Enpatoran?

A1: The solubility of Enpatoran can vary significantly depending on the specific form of the compound (e.g., free base vs. salt) and the solvent used. Enpatoran hydrochloride is reported to be insoluble in water and ethanol.[1] However, some suppliers report solubility of the free base in water up to 62.4 mM (20 mg/ml).[2] It is highly soluble in organic solvents like DMSO and ethanol.[1][3] It's crucial to consult the manufacturer's datasheet for the specific lot you are using.

Q2: I'm seeing conflicting solubility data from different suppliers. Why is that?

A2: Discrepancies in reported solubility can arise from several factors, including the use of different compound forms (e.g., free base versus a salt), variations in experimental conditions (e.g., temperature, pH), and the purity of the compound. Always refer to the certificate of analysis and the supplier's specific instructions for your batch.

Q3: My Enpatoran powder won't dissolve in my aqueous buffer. What should I do?

A3: Direct dissolution of Enpatoran in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.[3][4]

Q4: When I dilute my DMSO stock of Enpatoran into my cell culture medium, it precipitates. How can I prevent this?

A4: Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds. To mitigate this, try the following:

-

Lower the final concentration: The final concentration of Enpatoran in your aqueous solution may be exceeding its solubility limit.

-

Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and can help maintain solubility.

-

Use a gentle mixing technique: Add the DMSO stock to the aqueous solution dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion.

-

Consider co-solvents: For in vivo studies, formulations with co-solvents like PEG300 and surfactants like Tween-80 are used to improve solubility.[3][4] Similar strategies can be adapted for in vitro work, but their compatibility with your specific assay must be validated.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Enpatoran powder is difficult to weigh and handle. | The powder may be clumping due to static electricity or humidity. | Centrifuge the vial briefly at a low speed (e.g., 3000 rpm) to collect all the powder at the bottom before opening.[4] |

| Precipitation occurs immediately upon adding DMSO stock to aqueous buffer. | The concentration of Enpatoran in the final solution is too high, or the mixing is not efficient. | Decrease the final concentration of Enpatoran. Add the DMSO stock slowly to the vortexing buffer to promote rapid mixing. |

| The solution is cloudy or contains visible particles after dilution. | The solubility limit has been exceeded. | Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use in cell-based assays. Note that this will reduce the actual concentration of the dissolved compound. It is advisable to determine the concentration of the filtered solution. |

| Inconsistent experimental results. | This could be due to variable amounts of dissolved Enpatoran if precipitation is occurring. | Prepare fresh dilutions for each experiment. Ensure complete dissolution of the DMSO stock before further dilution. Consider using a formulation with solubilizing agents if the issue persists. |

Quantitative Solubility Data

| Compound Form | Solvent | Reported Solubility | Source |

| Enpatoran | Water | 62.4 mM (20 mg/ml) | [2] |

| Enpatoran | DMSO | 24.44 mg/mL (76.30 mM) | [3] |

| Enpatoran | Ethanol | 100 mg/mL (312.20 mM) (requires sonication) | [3] |

| Enpatoran Hydrochloride | DMSO | 18 mg/mL (50.45 mM) | [1] |

| Enpatoran Hydrochloride | Water | Insoluble | [1] |

| Enpatoran Hydrochloride | Ethanol | Insoluble | [1] |

| Enpatoran (for in vivo) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.44 mg/mL (7.62 mM) | [3] |

| Enpatoran (for in vivo) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.44 mg/mL (7.62 mM) | [3] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Enpatoran Stock Solution in DMSO

-

Materials: Enpatoran powder, anhydrous DMSO, sterile microcentrifuge tubes.

-

Procedure:

-

Allow the Enpatoran vial to equilibrate to room temperature before opening.

-

Weigh the desired amount of Enpatoran powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required; refer to the supplier's instructions.[3][4]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[3]

-

Protocol 2: Preparation of an In Vivo Formulation with Co-solvents

This protocol is adapted from commercially available information and should be optimized for your specific experimental needs.[3]

-

Materials: Enpatoran, DMSO, PEG300, Tween-80, Saline.

-

Procedure:

-

Prepare a concentrated stock solution of Enpatoran in DMSO (e.g., 24.4 mg/mL).

-

In a sterile tube, add 100 µL of the Enpatoran DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

The final solution will have a concentration of ≥ 2.44 mg/mL.[3]

-

Visualizations

Caption: Enpatoran inhibits TLR7/8 signaling, blocking downstream NF-κB and IRF pathways.[2][5][6]

Caption: A general workflow for preparing and troubleshooting Enpatoran aqueous solutions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. invivogen.com [invivogen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enpatoran | TLR | TargetMol [targetmol.com]

- 5. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Enpatoran concentration for in vitro experiments

Welcome to the technical support center for Enpatoran (M5049), a potent dual inhibitor of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Enpatoran for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of Enpatoran?

Enpatoran is a small molecule that acts as a dual antagonist of TLR7 and TLR8.[1][2] It functions by binding to these receptors and inhibiting their downstream signaling pathways, which are involved in the innate immune response.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-alpha (IFN-α).[3]

2. What is the recommended solvent and storage condition for Enpatoran?

For in vitro experiments, Enpatoran can be dissolved in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a concentrated stock solution in DMSO, for example, at 10 mM, which can then be further diluted in culture medium to the desired working concentration.

-

Powder: Store at -20°C for up to 3 years.

-

Stock solution (in DMSO): Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[4]

3. What is a typical working concentration range for Enpatoran in cell-based assays?

The optimal concentration of Enpatoran will vary depending on the cell type, the specific TLR7/8 agonist used, and the experimental endpoint. However, based on published data, a good starting point for dose-response experiments is in the low nanomolar to low micromolar range.

| Cell Line/System | Target | IC50 | Reference |

| HEK293 Cells | TLR7 | 11.1 nM | [4] |

| HEK293 Cells | TLR8 | 24.1 nM | [4] |

| Human PBMCs | TLR7 | 68.3 nM | |

| Human Whole Blood | TLR7 | 2.2 nM | |

| Human PBMCs | IL-6 inhibition (R848 induced) | 35-45 nM |

4. Is Enpatoran selective for TLR7 and TLR8?

Yes, Enpatoran is reported to be a selective inhibitor of TLR7 and TLR8 and is inactive against other Toll-like receptors such as TLR3, TLR4, and TLR9.[5]

Troubleshooting Guide

This section addresses common problems that may arise during in vitro experiments with Enpatoran.

Problem 1: Low or no inhibitory effect of Enpatoran observed.

-

Possible Cause: Incorrect concentration, degradation of the compound, or issues with the assay setup.

-

Solution:

-

Concentration: Verify the calculations for your stock solution and dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and agonist.

-

Compound Integrity: Ensure that the Enpatoran stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound.

-

Assay Conditions: Confirm that the TLR7/8 agonist is active and used at an appropriate concentration to induce a robust response. Ensure that the incubation times for both the agonist and Enpatoran are optimized.

-

-

Problem 2: High background signal or cellular toxicity observed.

-

Possible Cause: High concentration of Enpatoran or DMSO, or inherent sensitivity of the cell line.

-

Solution:

-

Concentration Optimization: Lower the concentration of Enpatoran. High concentrations of small molecule inhibitors can sometimes lead to off-target effects or cytotoxicity.

-

DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) to determine the cytotoxic concentration of Enpatoran for your specific cell line. It is crucial to work with concentrations that do not significantly impact cell viability.

-

-

Problem 3: High variability between replicate wells or experiments.

-

Possible Cause: Inconsistent cell seeding, pipetting errors, or lot-to-lot variation in reagents.

-

Solution:

-

Cell Seeding: Ensure a uniform single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well.

-

Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques, especially when adding small volumes of concentrated compounds.

-

Reagent Consistency: Use the same batch of reagents (e.g., cell culture medium, serum, TLR agonists) for all experiments that will be directly compared. If a new batch is introduced, it may be necessary to re-optimize the assay conditions.

-

-

Experimental Protocols

Below are detailed methodologies for key experiments involving Enpatoran. Note that these are example protocols and may require optimization for your specific experimental conditions.

Protocol 1: TLR7/8 Reporter Assay in HEK-Blue™ Cells

This protocol describes how to assess the inhibitory activity of Enpatoran on TLR7 or TLR8 signaling using HEK-Blue™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 or hTLR8 cells

-

HEK-Blue™ Detection medium

-

TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., ssRNA40/LyoVec™)

-

Enpatoran stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin)

-

96-well plates

Procedure:

-

Cell Seeding:

-

The day before the experiment, seed HEK-Blue™ cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of complete cell culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of Enpatoran in complete cell culture medium.

-

Add 20 µL of the Enpatoran dilutions to the appropriate wells. For the control wells (agonist only), add 20 µL of medium with the corresponding DMSO concentration.

-

Incubate for 1 hour at 37°C.

-

-

Agonist Stimulation:

-

Prepare the TLR7 or TLR8 agonist at the desired concentration in complete cell culture medium.

-

Add 20 µL of the agonist solution to the wells. For the unstimulated control wells, add 20 µL of medium.

-

The final volume in each well should be 220 µL.

-

-

Incubation:

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

-

SEAP Detection:

-

Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.

-

Incubate at 37°C and monitor the color change (purple/blue).

-

Measure the absorbance at 620-655 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Enpatoran concentration compared to the agonist-only control.

-

Plot the dose-response curve and determine the IC50 value.

-

Protocol 2: Cytokine Secretion Assay in Human PBMCs

This protocol outlines the measurement of IL-6 and IFN-α secretion from human Peripheral Blood Mononuclear Cells (PBMCs) following TLR7/8 stimulation and treatment with Enpatoran.

Materials:

-

Human PBMCs, freshly isolated or cryopreserved

-

RPMI-1640 medium supplemented with 10% FBS and Penicillin-Streptomycin

-

TLR7/8 agonist (e.g., R848)

-

Enpatoran stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

ELISA kits for human IL-6 and IFN-α

Procedure:

-

PBMC Seeding:

-

Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 180 µL of complete RPMI medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of Enpatoran in complete RPMI medium.

-

Add 20 µL of the Enpatoran dilutions to the wells. For control wells, add 20 µL of medium with the corresponding DMSO concentration.

-

Incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Agonist Stimulation:

-

Prepare the TLR7/8 agonist at the desired concentration in complete RPMI medium.

-

Add 20 µL of the agonist solution to the wells. For unstimulated controls, add 20 µL of medium.

-

The final volume in each well should be 220 µL.

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection:

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant and store it at -80°C until analysis.

-

-

Cytokine Measurement:

-

Quantify the concentration of IL-6 and IFN-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each Enpatoran concentration relative to the agonist-only control.

-

Generate dose-response curves and calculate the IC50 values.

-

Visualizations

Caption: Mechanism of action of Enpatoran as a TLR7/8 inhibitor.

Caption: General experimental workflow for testing Enpatoran in vitro.

Caption: A logical approach to troubleshooting in vitro experiments.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Merck’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]

- 3. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Potential off-target effects of Enpatoran (M5049)

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Enpatoran (M5049). The information is intended to assist researchers in interpreting their experimental results and addressing potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Enpatoran (M5049)?

Enpatoran is a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] Its mechanism involves binding to and stabilizing the dimeric TLR7 and TLR8 receptors in their inactive state, thereby preventing the binding of ssRNA ligands and subsequent downstream inflammatory signaling.[1]

Q2: What is the known selectivity profile of Enpatoran?

Enpatoran has demonstrated high selectivity for TLR7 and TLR8. In preclinical studies, it did not show significant activity against other endosomal Toll-like receptors, namely TLR3 and TLR9.[1]

Q3: Is there publicly available data on Enpatoran's activity against a broad panel of off-target proteins (e.g., kinases, GPCRs, ion channels)?

As of the latest available information, comprehensive screening data of Enpatoran against a broad panel of kinases, G-protein coupled receptors (GPCRs), and ion channels (such as a Eurofins SafetyScreen panel) has not been made publicly available in peer-reviewed literature or supplementary materials. The primary focus of published preclinical data has been on its on-target TLR7/8 activity and selectivity against other TLR family members.

Q4: What are the reported clinical safety findings for Enpatoran?

Phase I and Phase II clinical trials in healthy volunteers and patients with conditions like lupus erythematosus and COVID-19 have shown that Enpatoran is generally well-tolerated.[1][3][4][5] No significant dose-limiting adverse events or major safety signals have been reported at the doses studied.[1][4]

Q5: My experimental results with Enpatoran are not what I expected. Could this be due to off-target effects?

While Enpatoran is reported to be highly selective for TLR7 and TLR8, unexpected results in a cellular or in vivo model could stem from several factors:

-

Cell-type specific expression of TLR7 and TLR8: The relative expression levels of TLR7 and TLR8 can vary significantly between different cell types and species, which may influence the observed potency and downstream effects of Enpatoran.

-

Complex downstream signaling: TLR7 and TLR8 signaling pathways are complex and can interact with other cellular pathways. The net effect of Enpatoran treatment may be influenced by the specific cellular context and other active signaling cascades.

-

Unknown Off-Target Effects: Although not publicly detailed, the possibility of interactions with other cellular proteins cannot be entirely ruled out without comprehensive screening data. If you observe a consistent, unexpected phenotype, it is advisable to consider potential off-target activities and, if possible, use orthogonal approaches to validate your findings.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Variability in Potency (IC50) Between Different Cell Lines | Different cell lines can have varying expression levels of TLR7 and TLR8. The specific TLR7/8 agonist used and its concentration can also influence the apparent potency of Enpatoran. | 1. Confirm the expression of TLR7 and TLR8 in your cell lines of interest using techniques like qPCR or Western blotting.2. Perform a dose-response curve for your TLR agonist to ensure you are using a concentration in the linear range of the response.3. Consider using a positive control compound with a known mechanism of action in your assay system. |

| Unexpected Phenotype Observed in a Specific Cell Type | This could be due to the unique signaling network of that cell type downstream of TLR7/8, or a potential unknown off-target effect. | 1. Map out the known downstream signaling pathways of TLR7 and TLR8 in your cell type to identify potential nodes of interaction with other pathways.2. Use a structurally unrelated TLR7/8 antagonist as a comparator to see if the unexpected phenotype is specific to Enpatoran.3. If a specific off-target is suspected based on the phenotype, investigate the expression and activity of that target in your system. |